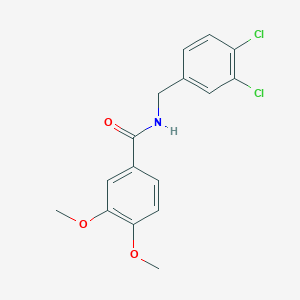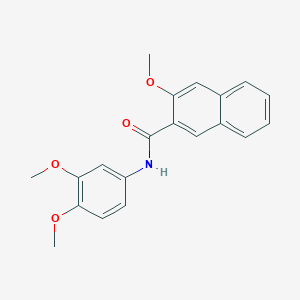![molecular formula C17H17NO5 B5822250 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5822250.png)
4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid, also known as MPD, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth, neurotoxicity, and inflammation. 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cancer cell growth and survival. It has also been shown to inhibit the JNK pathway, which is involved in beta-amyloid-induced neurotoxicity. In addition, 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to inhibit the NF-kB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection against beta-amyloid-induced neurotoxicity, and the reduction of inflammation. 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. In addition, 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid. One direction is to further investigate its mechanism of action, which may provide insights into its therapeutic potential. Another direction is to study its effects on other diseases, such as Parkinson's disease and multiple sclerosis. In addition, future research could focus on developing more potent derivatives of 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid that have improved therapeutic properties.
合成法
4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid is synthesized using a multi-step process that involves the reaction of 4-methoxyphenol with 4-bromophenol to form 4-(4-methoxyphenoxy)phenol. This compound is then reacted with 4-aminobutanoyl chloride to form 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid.
科学的研究の応用
4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been studied for its potential therapeutic applications in various fields of scientific research, including cancer treatment, Alzheimer's disease, and inflammation. In cancer research, 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease research, 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to protect against beta-amyloid-induced neurotoxicity and improve cognitive function. In inflammation research, 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
4-[4-(4-methoxyphenoxy)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-22-13-6-8-15(9-7-13)23-14-4-2-12(3-5-14)18-16(19)10-11-17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXWPVSRFIBMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole](/img/structure/B5822176.png)
![2-(4-ethylphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5822192.png)



![N,N-dimethyl-N'-[3-(methylthio)phenyl]thiourea](/img/structure/B5822226.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5822242.png)
![1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone](/img/structure/B5822246.png)
![3-(3-oxo-4-phenyl-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5822255.png)

![3-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5822265.png)
![ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B5822269.png)
![methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate](/img/structure/B5822275.png)